

Revolutionizing Pruritus Assessment in Odevixibat HCl Clinical Trials: Application Notes and Protocols

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Compound of Interest

Compound Name: Odevixibat HCl

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This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of pruritus scoring models in clinical trials for **Odevixibat HCl** (Bylvay). Odevixibat, a potent and selective ileal bile acid transporter (IBAT) inhibitor, has shown significant efficacy in reducing pruritus associated with cholestatic liver diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC) and Alagille syndrome (ALGS).^{[1][2]} Accurate and consistent assessment of pruritus, a primary and debilitating symptom of these conditions, is paramount to evaluating treatment efficacy.

Introduction to Odevixibat HCl and Cholestatic Pruritus

Odevixibat HCl is an orally available, minimally absorbed small molecule inhibitor of the ileal bile acid transporter.^{[2][3]} By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat interrupts the enterohepatic circulation, leading to a decrease in serum bile acid levels.^{[2][3]} The accumulation of bile acids is a key factor in the pathophysiology of cholestatic pruritus, a severe and relentless itch that significantly impairs the quality of life of patients.^[4] The mechanism of cholestatic pruritus is complex and not fully elucidated, but it is believed to involve the accumulation of pruritogens such as bile acids and lysophosphatidic acid (LPA) in the systemic circulation and skin.^{[5][6][7]}

The PRUCISION™ Observer-Reported Outcome (ObsRO) Scale

The primary instrument utilized in the pivotal **Odevixibat HCl** clinical trials (PEDFIC 1, PEDFIC 2, and ASSERT) for the assessment of pruritus in a pediatric population is the PRUCISION™ Observer-Reported Outcome (ObsRO) scale.^{[8][9]} This validated scale is designed to be completed by a caregiver to assess the severity of scratching observed in the patient.^{[10][11]}

Key Features of the PRUCISION™ ObsRO Scale:

- **Validated 5-Point Scale:** The core of the instrument is a 5-point scale ranging from 0 to 4, where a higher score indicates more severe scratching.^{[8][9][12]}
- **Observer-Reported:** Given the young age of the patient population in many of the trials, the scale is designed for caregivers to report their observations of the patient's scratching behavior.^{[10][11][13]}
- **Twice-Daily Assessment:** The scale is administered twice daily via an electronic diary (eDiary) to capture both daytime and nighttime symptoms.^{[10][13][14]}
- **Pictorial, Verbal, and Numeric Responses:** To enhance understanding and consistency, the response scales incorporate pictorial, verbal, and numeric cues.^{[13][15]}
- **Clinically Meaningful Change:** A reduction of ≥ 1 point from baseline on the PRUCISION™ ObsRO scale is considered a clinically meaningful improvement in pruritus.^{[10][11][12]}

PRUCISION™ ObsRO Scale Items

The PRUCISION™ ObsRO instrument consists of eight questions that cover pruritus and its impact on sleep.^{[14][16]} The morning diary entry focuses on nighttime symptoms, while the evening entry assesses daytime symptoms.^{[14][16][17]}

Morning Diary (assessing nighttime symptoms):

- Severity of nighttime scratching (5-point pictorial scale).

- Questions with "yes" or "no" responses regarding the need to help the child fall asleep, soothing the child during the night, and the child sleeping with the caregiver.
- A numeric rating for tiredness upon waking.

Evening Diary (assessing daytime symptoms):

- Severity of daytime scratching (5-point pictorial scale).
- Severity of daytime tiredness (5-point pictorial scale).

Quantitative Data from Odevixibat HCl Clinical Trials

The following tables summarize the quantitative data on pruritus assessment from the key clinical trials of **Odevixibat HCl**.

Table 1: Pruritus Outcomes in the PEDFIC 1 & 2 Trials (PFIC)

Parameter	PEDFIC 1 (Week 24)	PEDFIC 2 (Week 96)
Primary Endpoint	Proportion of positive pruritus assessments	Proportion of positive pruritus assessments
Odevixibat Improvement	47% of participants experienced a ≥ 1 -point improvement in pruritus. [18]	84% of participants experienced a ≥ 1 -point improvement in pruritus. [18]
Mean Change from Baseline	Statistically significant reduction in pruritus scores vs. placebo.	Sustained reductions in pruritus scores.
Responder Analysis	-	Mean change in pruritus score of -2.2 for sBA responders vs. -0.9 for non-responders (weeks 61-72). [8]

sBA: serum Bile Acid

Table 2: Pruritus Outcomes in the ASSERT Trial (Alagille Syndrome)

Parameter	Odevixibat Group	Placebo Group
Baseline Mean Scratching Score	2.8 (SD 0.5)[19]	3.0 (SD 0.6)[19]
Mean Scratching Score (Weeks 21-24)	1.1 (SD 0.9)[19][20]	2.2 (SD 1.0)[19][20]
Least-Squares Mean Change from Baseline	-1.7 (95% CI -2.0 to -1.3)[19][20]	-0.8 (95% CI -1.3 to -0.3)[19][20]
Difference in LS Mean Change	-0.9 (95% CI -1.4 to -0.3); p=0.0024[19][20]	

Experimental Protocols

Protocol for Administration of the PRUCISION™ ObsRO Scale

Objective: To ensure consistent and accurate collection of pruritus data using the PRUCISION™ ObsRO electronic diary.

Personnel: Caregiver of the clinical trial participant.

Materials:

- Electronic diary device (e.g., smartphone or tablet) with the pre-installed PRUCISION™ ObsRO application.
- Charging cable for the device.
- Written instructions and a quick reference guide for the caregiver.

Procedure:

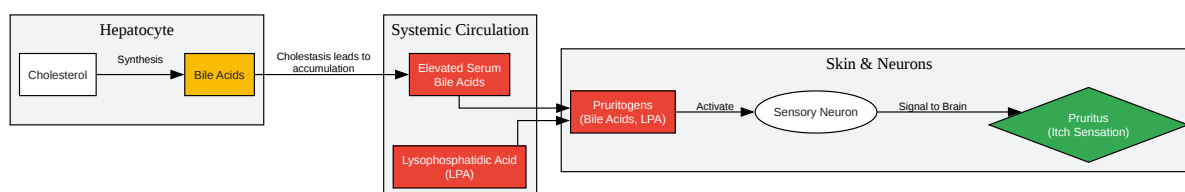
- Training:

- The clinical research coordinator will provide comprehensive training to the caregiver on the use of the electronic diary and the PRUCISION™ ObsRO scale at the baseline visit.
- The training will include a demonstration of the application, an explanation of each question, and a review of the pictorial, verbal, and numeric rating scales.
- The caregiver will have the opportunity to practice using the device and ask questions.
- Twice-Daily Data Entry:
 - Morning Entry: The caregiver is to complete the morning diary entry upon the child waking up. This entry assesses the child's scratching and sleep quality during the previous night.
 - Evening Entry: The caregiver is to complete the evening diary entry just before the child goes to bed. This entry assesses the child's scratching and tiredness during the day.
 - The electronic diary will be programmed to send reminders to the caregiver for each data entry window.
- Answering the Questions:
 - The caregiver should be instructed to answer the questions based on their direct observation of the child's behavior.
 - For the scratching severity scale, the caregiver should select the option that best represents the child's scratching over the specified period (nighttime or daytime).
 - For the "yes/no" and numeric rating questions, the caregiver should provide the most accurate response possible.
- Data Transmission:
 - The electronic diary will automatically and securely transmit the entered data to the central study database.
 - The caregiver should be instructed to ensure the device is regularly charged and has an internet connection to allow for data transmission.

- Troubleshooting:
 - The caregiver will be provided with contact information for technical support in case of any issues with the electronic diary.
 - The clinical research coordinator will review the data for completeness and consistency at each study visit and address any issues with the caregiver.

Visualizations

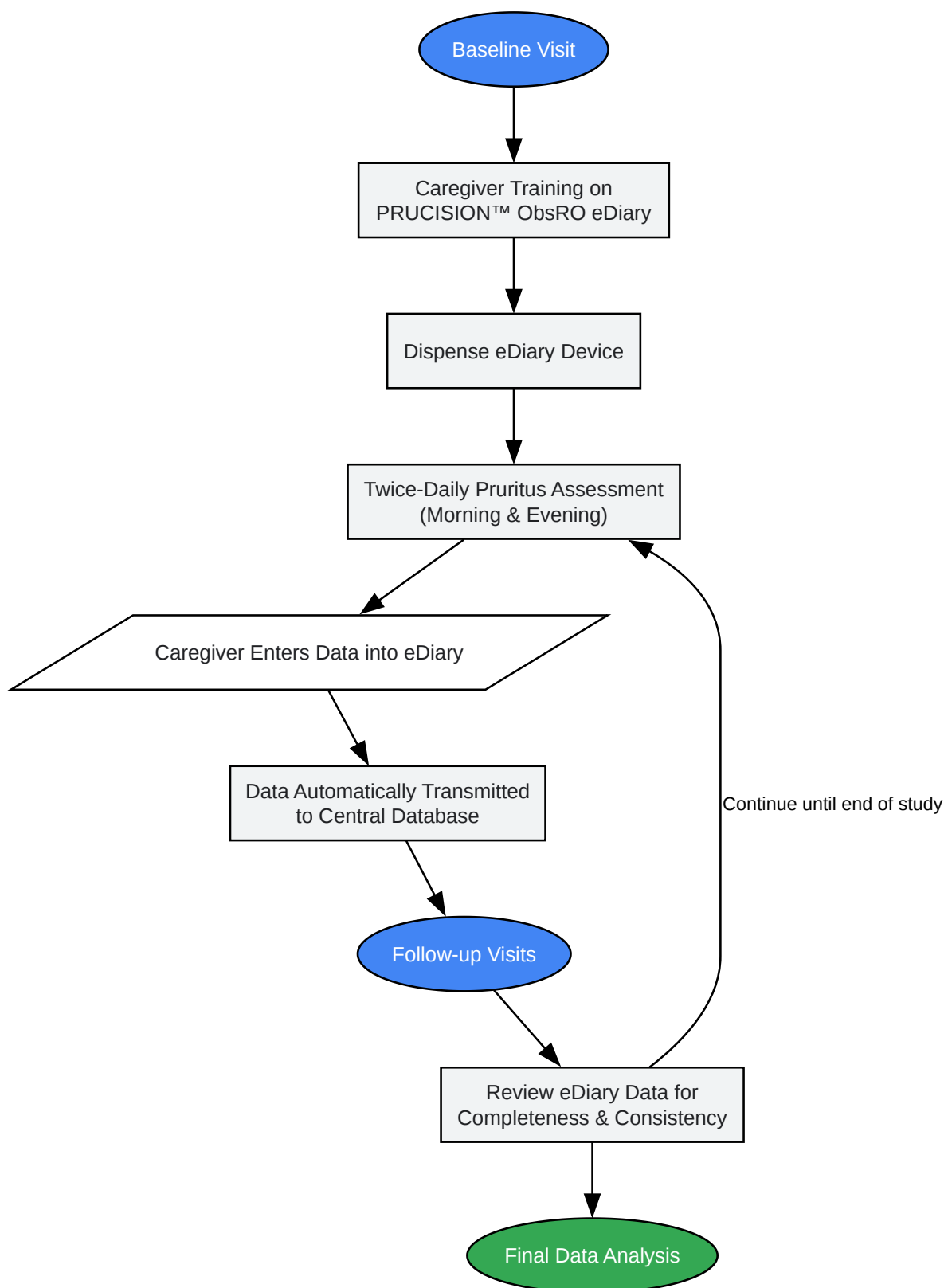
Signaling Pathway of Cholestatic Pruritus



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Caption: Pathophysiology of cholestatic pruritus.

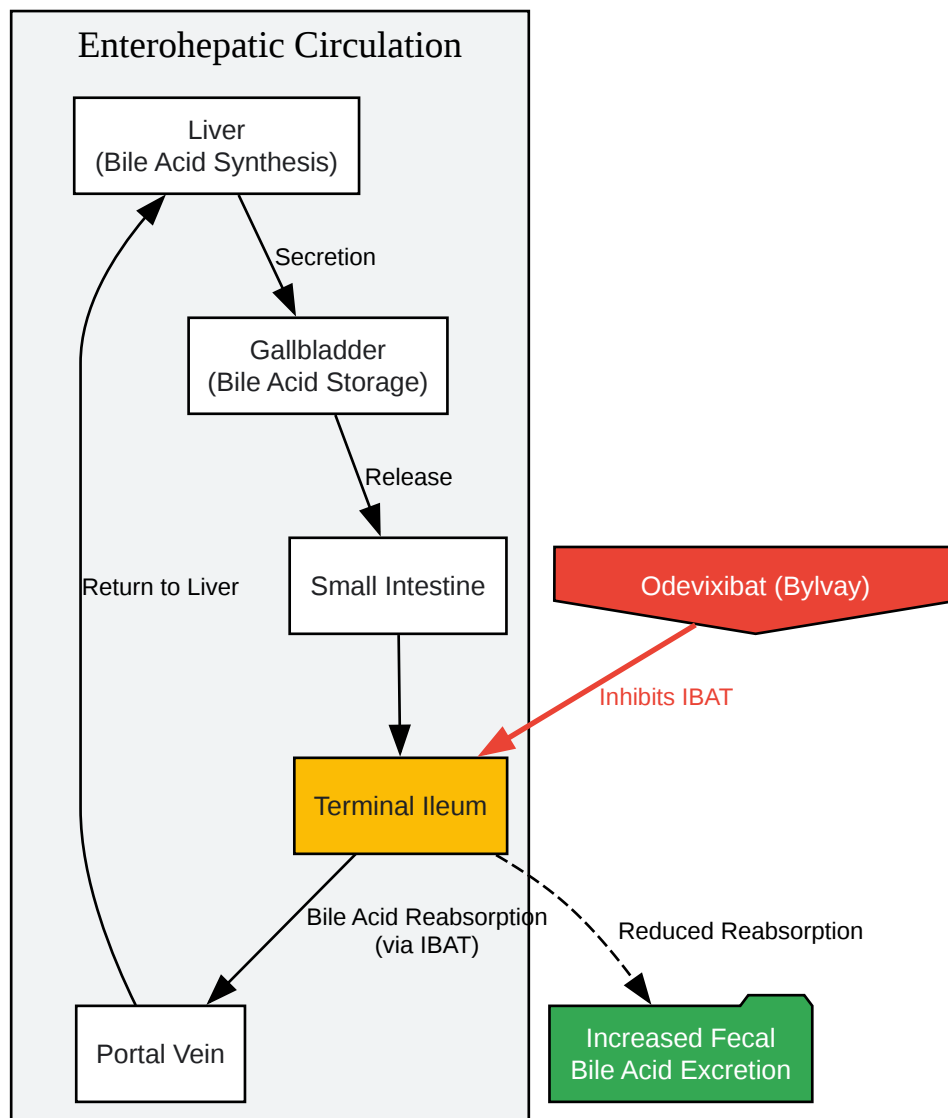
Experimental Workflow for Pruritus Assessment



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Caption: Workflow for pruritus data collection.

Odevixibat Mechanism of Action in Enterohepatic Circulation



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Caption: Odevixibat's mechanism of action.

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